3-Acetyltetramic acid
Overview
Description
3-Acetyltetramic acid is a derivative of tetramic acid, characterized by the presence of an acetyl group at the third position of the pyrrolidine-2,4-dione ring. This compound is part of a broader class of bioactive natural products known for their diverse biological activities, including antibiotic, antiviral, and cytotoxic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-acetyltetramic acid typically involves the C-acylation of pyrrolidine-2,4-diones. One common method is the Lewis acid-mediated C-acylation, which uses aluminum chlorides as catalysts. This method requires harsh conditions, which can lead to the isomerization of stereogenic centers . Another approach involves the use of pyrones as precursors, where the pyrone is converted into the this compound through a series of reactions, including bromination and deprotonation .
Industrial Production Methods: Industrial production methods for this compound are less documented, but they likely involve scalable versions of the laboratory synthesis methods, with optimizations for yield and purity. The use of continuous flow reactors and other advanced techniques may be employed to enhance efficiency and reduce costs.
Chemical Reactions Analysis
Types of Reactions: 3-Acetyltetramic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of different products.
Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines.
Scientific Research Applications
3-Acetyltetramic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-acetyltetramic acid involves its ability to chelate metal ions through its 3-acyl and 2-carbonyl oxygen atoms . This chelation can disrupt metal-dependent biological processes, leading to its observed biological activities. The compound can also interact with enzymes and other molecular targets, inhibiting their function and leading to cytotoxic effects .
Comparison with Similar Compounds
Tenuazonic Acid: Another tetramic acid derivative with similar biological activities.
Reutericyclin: An antibiotic with a similar structure and mode of action.
Melophlin B: A cytotoxic compound with a tetramic acid core.
Uniqueness: 3-Acetyltetramic acid is unique due to its specific acetyl group at the third position, which influences its chemical reactivity and biological activity. This structural feature distinguishes it from other tetramic acid derivatives and contributes to its specific applications and effects .
Properties
IUPAC Name |
4-acetyl-3-hydroxy-1,2-dihydropyrrol-5-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO3/c1-3(8)5-4(9)2-7-6(5)10/h9H,2H2,1H3,(H,7,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHWJWQHPYLBZPF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(CNC1=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60175364 | |
Record name | 3-Acetyltetramic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60175364 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2113-93-1 | |
Record name | 3-Acetyltetramic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2113-93-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Acetyltetramic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002113931 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Acetyltetramic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60175364 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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